molecular formula C16H15Cl2NO2S B2969120 2-(2,4-dichlorophenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide CAS No. 1207034-49-8

2-(2,4-dichlorophenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide

Cat. No.: B2969120
CAS No.: 1207034-49-8
M. Wt: 356.26
InChI Key: QZUPZUGOJIBJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2,4-dichlorophenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is a synthetic acetamide derivative featuring a dichlorophenoxy backbone linked to a cyclopropane ring substituted with a thiophene moiety.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2S/c17-11-3-4-13(12(18)8-11)21-9-15(20)19-10-16(5-6-16)14-2-1-7-22-14/h1-4,7-8H,5-6,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUPZUGOJIBJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is a synthetic derivative that incorporates a dichlorophenoxy group and a thiophene moiety, which are often associated with significant biological activities. This article provides an overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure

The molecular formula of this compound is C22H23Cl2N3O2C_{22}H_{23}Cl_{2}N_{3}O_{2}. Its structure features a dichlorophenoxy group that is known for herbicidal properties, alongside a cyclopropyl group substituted with a thiophene ring, which may contribute to its pharmacological profile.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit notable anticancer activity. For example, derivatives containing the dichlorophenoxy moiety have shown efficacy against various cancer cell lines.

CompoundCell LineIC50 (nM)
Compound AMCF-7 (Breast Cancer)45 ± 1.6
Compound BHCT-116 (Colon Cancer)48 ± 0.69
Compound CHepG-2 (Liver Cancer)6 ± 0.24

These findings suggest that the incorporation of the dichlorophenoxy group enhances cytotoxicity against cancer cells, making it a potential candidate for further development in cancer therapy .

The mechanism underlying the biological activity of this compound may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, compounds with similar structures have been noted to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation.

Case Studies

  • Inhibition of CDK Activity
    A study evaluated various derivatives for their ability to inhibit CDK2 activity. The compound demonstrated an IC50 value significantly lower than standard inhibitors, indicating potent activity against cell cycle progression.
    Compound IDCDK2 IC50 (μM) ± SD
    Sorafenib0.184 ± 0.01
    Test Compound0.057 ± 0.003
    This suggests that the compound could serve as a lead in developing new anticancer agents targeting CDK pathways .
  • Neurochemical Effects
    Another aspect of research has focused on the neurochemical effects of related compounds on the central nervous system (CNS). For example, studies on 2,4-Dichlorophenoxyacetic acid (a related compound) revealed alterations in serotonin levels, which may provide insights into the neuroactive properties of thiophene-containing derivatives .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Features:
  • Dichlorophenoxy core: Shared with herbicides (e.g., 2,4-D) and enzyme inhibitors (e.g., compound 533) .
  • Thiophene-cyclopropylmethyl group : Distinct from fluorophenyl, cyclobutyl, or hydroxyethyl substituents in Pseudomonas inhibitors (e.g., compounds 27i, 27k) .
  • Acetamide linkage : Common in agrochemicals (e.g., pretilachlor) and opioids (e.g., U-48800) .

Physicochemical Properties

Compound Substituents Melting Point (°C) Yield (%) Key Features Reference
Target Compound Thiophen-2-yl-cyclopropylmethyl Not reported N/A Thiophene enhances π-π stacking
27i Cyclopropyl(4-fluorophenyl)methyl 109–110 52 Pseudomonas inhibitor [1]
27k Cyclobutyl(4-fluorophenyl)methyl 103–104 32 Lower yield due to bulkier group [1]
U-48800 Dimethylamino cyclohexyl N/A N/A Opioid receptor agonist [6], [9]
Pretilachlor Chloro, methoxy, thienyl N/A N/A Herbicidal activity [7]

Notes:

  • Cyclopropane rings confer rigidity, possibly stabilizing bioactive conformations better than flexible alkyl chains (e.g., 27j’s pentyl group) .

Structural Insights from Crystallography

  • Hydrogen bonding : shows N—H⋯N interactions stabilize thiazole-containing acetamides. The target’s thiophene may engage in weaker C—H⋯S or π-π interactions, affecting crystallinity or solubility .
  • Torsional angles : In dichlorophenyl-thiazole analogs (), the aryl and heterocyclic rings are twisted (~61.8°), suggesting similar conformational flexibility in the target compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2,4-dichlorophenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide, and what critical reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example, intermediates like 2-(2,4-dichlorophenoxy)acetic acid can be activated using coupling agents such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) with 2,6-lutidine as a base. Reaction parameters include maintaining temperatures below 5°C during reagent addition, stoichiometric control of amines (e.g., thiophen-2-yl cyclopropylmethyl derivatives), and purification via column chromatography. Yield optimization requires strict control of reaction time (e.g., overnight stirring) and stoichiometric ratios .

Q. Which spectroscopic and crystallographic methods are employed to confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Used to verify functional groups (e.g., acetamide protons at δ 2.1–2.3 ppm, aromatic protons in thiophene/chlorophenoxy moieties).
  • X-ray crystallography : Resolves 3D molecular conformation, including bond angles and dihedral angles of the cyclopropane-thiophene system. For example, studies on analogous acetamides show planar amide linkages and orthogonal orientations of substituents .
  • Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ions) .

Q. What in vivo models are appropriate for initial anticonvulsant activity screening of this compound?

  • Methodological Answer : The pentylenetetrazole (PTZ)-induced seizure model in rodents is widely used. Key metrics include:

  • Latency to first seizure : Evaluates delay in seizure onset.
  • Mortality reduction : Compounds showing ≥17% reduction in mortality compared to controls are prioritized.
  • Time to death : Prolongation indicates neuroprotective effects. Dosing regimens (e.g., 50–100 mg/kg intraperitoneal) and post-administration monitoring (24–48 hours) are critical .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the thiophene-cyclopropyl moiety for enhanced bioactivity?

  • Methodological Answer :

  • Substituent variation : Introduce electron-withdrawing/donating groups (e.g., -F, -CN, -NO2) on the thiophene or cyclopropane rings. For example, fluorination at the 4-position of the thiophene ring (as in ) can enhance metabolic stability.
  • Bioisosteric replacement : Replace cyclopropane with spirocyclic or bicyclic systems to modulate lipophilicity.
  • In vitro assays : Test derivatives against GABA receptors (binding affinity via radioligand assays) and enzyme inhibition (e.g., GABA transaminase). Prioritize compounds with IC50 values <10 μM .

Q. What computational strategies resolve discrepancies between in silico docking predictions and experimental anticonvulsant efficacy?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Assess ligand-receptor interactions over time (e.g., 100 ns trajectories) to identify unstable binding poses missed in static docking.
  • Binding free energy calculations : Use MM-PBSA/GBSA to quantify contributions from hydrophobic/electrostatic interactions. For example, weak van der Waals interactions in the GABA receptor’s benzodiazepine pocket may explain poor in vivo activity despite favorable docking scores .
  • Conformational ensemble docking : Account for receptor flexibility by docking to multiple receptor conformations extracted from MD trajectories.

Q. How can researchers address solubility challenges in pharmacological assays for this lipophilic compound?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO (≤5% v/v) or cyclodextrin-based formulations (e.g., HP-β-CD) to enhance aqueous solubility.
  • Nanoformulation : Encapsulate the compound in PLGA nanoparticles (e.g., 150–200 nm size) to improve bioavailability.
  • Stability monitoring : Conduct LC-MS analyses to detect degradation products under physiological pH (7.4) and temperature (37°C) .

Contradiction Analysis

Q. Why do some derivatives show strong in silico GABA receptor affinity but lack anticonvulsant efficacy in vivo?

  • Methodological Answer :

  • Blood-brain barrier (BBB) penetration : Use PAMPA-BBB assays to measure permeability. LogBB values <0.3 indicate poor CNS penetration.
  • Metabolic instability : Conduct liver microsomal assays (e.g., human CYP3A4/2D6) to identify rapid clearance.
  • Off-target effects : Perform kinase panel screens (e.g., 50 kinases at 1 μM) to rule out non-selective binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.